Cas no 1118868-28-2 (1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide)

1-(2-Chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide is a synthetic organic compound featuring a chloropyridine carbonyl moiety linked to a phenylpiperidine carboxamide scaffold. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules. The chloropyridine group enhances electrophilic reactivity, facilitating further derivatization, while the phenylpiperidine core may contribute to binding affinity in target interactions. Its well-defined molecular architecture allows for precise modifications, making it a versatile building block for drug discovery. The compound's stability and synthetic accessibility further underscore its value in exploratory and process chemistry applications.
1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide structure
1118868-28-2 structure
商品名:1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide
CAS番号:1118868-28-2
MF:C18H18ClN3O2
メガワット:343.807423114777
CID:6377354
PubChem ID:42925459

1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • Z193310556
    • 1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide
    • AKOS033675626
    • 1118868-28-2
    • EN300-26601381
    • インチ: 1S/C18H18ClN3O2/c19-16-15(9-4-10-20-16)18(24)22-11-5-6-13(12-22)17(23)21-14-7-2-1-3-8-14/h1-4,7-10,13H,5-6,11-12H2,(H,21,23)
    • InChIKey: HSXJEVYJGGXFAA-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=CN=1)C(N1CCCC(C(NC2C=CC=CC=2)=O)C1)=O

計算された属性

  • せいみつぶんしりょう: 343.1087545g/mol
  • どういたいしつりょう: 343.1087545g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 454
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 62.3Ų

1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26601381-0.05g
1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide
1118868-28-2 95.0%
0.05g
$212.0 2025-03-20

1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide 関連文献

1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamideに関する追加情報

Compound CAS No. 1118868-28-2: 1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide

The compound with CAS No. 1118868-28-2, known as 1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide, is a fascinating molecule that has garnered significant attention in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a chloropyridine moiety and a phenyl group, making it a versatile candidate for various applications in drug discovery and chemical synthesis.

Recent studies have highlighted the potential of chloropyridine derivatives in modulating biological systems, particularly in the context of enzyme inhibition and receptor binding. The piperidine ring in this compound contributes to its ability to form hydrogen bonds, which is crucial for its interaction with biological targets. Additionally, the presence of the phenyl group enhances the molecule's lipophilicity, improving its bioavailability and stability in physiological environments.

One of the most promising aspects of 1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide is its role in drug design. Researchers have explored its potential as a lead compound for developing therapies targeting neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier has been validated in preclinical studies, making it a strong candidate for further investigation in this domain.

The synthesis of this compound involves a multi-step process that includes nucleophilic substitution and amide bond formation. Recent advancements in catalytic methods have enabled chemists to optimize the synthesis pathway, reducing reaction times and improving yields. These improvements are critical for scaling up production if the compound progresses to clinical trials.

In terms of biological activity, chloropyridine-containing compounds have shown potent inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets for Alzheimer's disease therapeutics. The carboxamide group in this molecule plays a pivotal role in enhancing enzyme inhibition by forming strong hydrogen bonds with the active site residues of AChE and BuChE.

Moreover, computational studies using molecular docking techniques have revealed that 1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide exhibits favorable binding affinities to various G-protein coupled receptors (GPCRs). This suggests its potential application in treating conditions mediated by these receptors, such as inflammation and pain.

Despite its promising properties, further research is needed to fully understand the compound's pharmacokinetics, toxicity profile, and mechanism of action. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to address these gaps and advance the compound toward clinical development.

In conclusion, CAS No. 1118868-28-2, or 1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide, represents a significant advancement in medicinal chemistry. Its unique structure, combined with cutting-edge synthetic methods and biological insights, positions it as a valuable tool for developing innovative therapeutic agents. As research continues to unfold, this compound holds immense potential for addressing unmet medical needs and contributing to the advancement of human health.

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